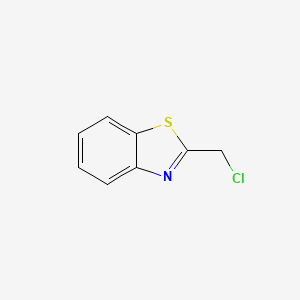

2-(Chloromethyl)-1,3-benzothiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 201711. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNS/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SERUZNHRWBXDOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80308051 | |

| Record name | 2-(chloromethyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80308051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37859-43-1 | |

| Record name | 37859-43-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201711 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(chloromethyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80308051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Chloromethyl)benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Chloromethyl)-1,3-benzothiazole chemical properties

An In-Depth Technical Guide to 2-(Chloromethyl)-1,3-benzothiazole: Properties, Synthesis, and Applications

Introduction: The Versatile Benzothiazole Scaffold

The benzothiazole moiety is a cornerstone in the field of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1][2][3][4] Its unique structural and electronic properties allow for diverse interactions with biological targets, leading to applications ranging from anticancer and antimicrobial to neuroprotective agents.[2][4] Within this important class of compounds, this compound stands out as a pivotal synthetic intermediate. Its strategic importance lies in the reactive chloromethyl group attached to the C-2 position of the benzothiazole core. This feature transforms the otherwise stable heterocyclic system into a potent electrophilic building block, enabling chemists to readily introduce the benzothiazole pharmacophore into more complex molecular architectures. This guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and applications of this compound for researchers and scientists in drug development.

Core Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is critical for its effective use in research and development. This compound is typically a solid at room temperature, with solubility characteristics that favor organic solvents over aqueous media, a common trait for non-polar organic molecules.[5][6]

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆ClNS | [5][7][8] |

| Molecular Weight | 183.66 g/mol | [6][7][9] |

| CAS Number | 37859-43-1 | [5][7][9] |

| Appearance | Solid (can vary with purity) | [5][6] |

| Melting Point | 34 °C (approx.) | [10] |

| Boiling Point | 88-90 °C | [10] |

| Solubility | Poorly soluble in water; Soluble in dichloromethane, chloroform | [6] |

| SMILES | ClCC1=NC2=CC=CC=C2S1 | [8] |

| InChI | InChI=1S/C8H6ClNS/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5H2 | [5][9] |

| InChIKey | SERUZNHRWBXDOX-UHFFFAOYSA-N | [5][8] |

Spectroscopic Signature for Structural Verification

Confirmation of the molecular structure is paramount. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are primary techniques for the characterization of this compound.

-

Mass Spectrometry (MS): The mass spectrum typically shows a molecular ion peak (M+) around m/z = 183.9, corresponding to the protonated molecule [M+H]+.[7][11]

-

¹H NMR Spectroscopy: The proton NMR spectrum in CDCl₃ provides unambiguous evidence for the structure. Key signals include multiplets in the aromatic region (δ 7.40-8.04 ppm) corresponding to the four protons on the benzene ring, and a characteristic singlet at approximately δ 4.95 ppm, integrating to two protons, which is indicative of the chloromethyl (-CH₂Cl) group.[7][11]

Synthesis: Strategic Pathways to a Key Intermediate

The synthesis of this compound can be achieved through several efficient routes. The choice of method often depends on the availability of starting materials, desired scale, and reaction efficiency. Two prevalent and reliable methods are detailed below.

Diagram of Synthetic Pathways

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. crimsonpublishers.com [crimsonpublishers.com]

- 4. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 2-(Chloromethyl)Benzothiazole Properties, Uses, Safety | Supplier & Manufacturer in China [quinoline-thiophene.com]

- 7. This compound | 37859-43-1 [chemicalbook.com]

- 8. This compound | CAS 37859-43-1 [matrix-fine-chemicals.com]

- 9. 2-(Chloromethyl)benzothiazole | C8H6ClNS | CID 304978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 37859-43-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

Introduction: The Significance of a Reactive Intermediate

An In-depth Technical Guide to the Structure Elucidation of 2-(chloromethyl)benzothiazole

In the landscape of modern synthetic chemistry, the benzothiazole scaffold is a cornerstone, integral to the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Among its many derivatives, 2-(chloromethyl)benzothiazole (C₈H₆ClNS) stands out as a particularly valuable and highly reactive intermediate.[1] Its utility stems from the presence of a chloromethyl group at the 2-position, which acts as a versatile electrophilic handle for introducing the benzothiazole moiety into a wide array of molecular architectures. This reactivity makes it a key building block in the synthesis of novel therapeutic agents, including antimicrobial and anti-cancer drugs, as well as functional dyes and polymers.[1][2]

Given its role as a foundational precursor, the unambiguous confirmation of its structure is a critical checkpoint in any synthetic workflow. An error in the identity or purity of this starting material can compromise entire research and development pipelines. This guide provides a comprehensive, multi-technique framework for the definitive structure elucidation of 2-(chloromethyl)benzothiazole, designed for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of data to explore the causality behind experimental choices, ensuring a self-validating and robust analytical protocol.

Molecular Blueprint: Fundamental Properties and Structure

Before delving into complex spectroscopic analysis, a foundational understanding of the molecule's basic properties is essential. These characteristics inform sample preparation, choice of analytical solvents, and interpretation of subsequent data.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₆ClNS | [3][4] |

| Molecular Weight | 183.66 g/mol | [1][4] |

| Appearance | Pale yellow to reddish yellow powder/solid | [1] |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Chloroform); Poorly soluble in water. | [2] |

| Melting Point | 32 - 34 °C | [1][5] |

| Boiling Point | 88-90 °C at 0.3 mmHg | [1][6] |

Molecular Structure Diagram

The structure consists of a bicyclic system where a benzene ring is fused to a thiazole ring. The key feature is the chloromethyl (-CH₂Cl) substituent at the C2 position of the thiazole ring.

Synthetic Context: Purity and Pathway Validation

The structural elucidation of a compound is intrinsically linked to its synthesis. Knowledge of the reaction pathway allows the analyst to anticipate potential starting materials, byproducts, or isomers that might contaminate the final product. Two prevalent synthetic routes to 2-(chloromethyl)benzothiazole are:

-

Condensation of 2-Aminobenzenethiol: A common and efficient method involves the condensation of 2-aminobenzenethiol with chloroacetyl chloride.[7] This reaction is often accelerated by microwave irradiation, offering high yields in a short time frame.[7][8]

-

Chlorination of 2-Hydroxymethylbenzothiazole: An alternative route starts with 2-hydroxymethylbenzothiazole, which is then chlorinated using reagents like triphenylphosphine and carbon tetrachloride.[9][10]

Confirming the structure of the final product serves as a direct validation of the synthetic transformation. Below is a representative protocol for the microwave-assisted synthesis, which is favored for its efficiency and greener profile.

Experimental Protocol: Microwave-Assisted Synthesis

Objective: To synthesize 2-(chloromethyl)benzothiazole from 2-aminobenzenethiol and chloroacetyl chloride.[7][10]

Materials:

-

2-Aminobenzenethiol

-

Chloroacetyl chloride

-

Glacial Acetic Acid

-

Chloroform

-

Magnesium Sulfate (anhydrous)

-

Silica Gel for column chromatography

-

Petroleum Ether / Acetone (10:1 v/v)

-

Microwave reactor (e.g., Ethos Start or similar)

Procedure:

-

In a suitable microwave reactor vessel, dissolve 2-aminobenzenethiol (1.0 g, 7.93 mmol) in glacial acetic acid (15 mL).

-

While stirring, add 2-chloroacetyl chloride (1.35 g, 11.9 mmol) dropwise to the solution.

-

Seal the vessel and place it in the microwave reactor. Irradiate the mixture for 10 minutes at a power of 500 W.[10]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture onto crushed ice (approx. 100 mL).

-

Basify the solution carefully with 5 M NaOH until it is alkaline.

-

Transfer the mixture to a separatory funnel and extract the product with chloroform (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the resulting crude residue by column chromatography on silica gel, using a petroleum ether/acetone (10:1 v/v) mixture as the eluent to yield the pure product.

A Multi-Technique Approach to Structure Elucidation

No single technique can provide absolute structural proof. The synergy between mass spectrometry, NMR spectroscopy, and IR spectroscopy creates a self-validating system where each method corroborates the findings of the others.

Mass Spectrometry (MS): Deciphering Mass and Composition

Expertise & Causality: Mass spectrometry is the first line of inquiry. Its primary purpose is to determine the molecular weight of the analyte with high precision. For halogenated compounds like 2-(chloromethyl)benzothiazole, MS offers a unique and definitive advantage: the ability to confirm the presence and number of chlorine atoms through their characteristic isotopic signature.

Expected Results & Interpretation:

-

Molecular Ion (M⁺): Using a soft ionization technique like electrospray ionization (ESI), the protonated molecule [M+H]⁺ is expected at a mass-to-charge ratio (m/z) of approximately 184.0.[10] This immediately confirms the molecular weight.

-

Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a distinctive pattern in the mass spectrum. A molecule containing one chlorine atom will exhibit two peaks: the molecular ion peak (M⁺) containing ³⁵Cl, and a second peak (M⁺²) at two m/z units higher, containing ³⁷Cl. The intensity of the M⁺² peak will be approximately one-third that of the M⁺ peak. Observing this ~3:1 ratio for the peaks at m/z 184 and 186 is definitive proof of a single chlorine atom in the structure.

-

Fragmentation: Electron Ionization (EI) can provide structural information through fragmentation. Key expected fragments would include the loss of the chloromethyl group or the chlorine atom, leading to characteristic daughter ions.

Data Summary: Mass Spectrometry

| m/z (Expected) | Assignment | Interpretation |

| 184 | [M+H]⁺ (with ³⁵Cl) | Confirms the molecular weight of the primary isotope.[10] |

| 186 | [M+H]⁺ (with ³⁷Cl) | The M+2 peak; its ~33% relative intensity confirms one Cl atom. |

| 135 | [M - CH₂Cl]⁺ or similar | Fragmentation corresponding to the benzothiazole core.[11] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Framework

Expertise & Causality: While MS confirms the formula, NMR spectroscopy elucidates the precise connectivity of the atoms. It is the most powerful tool for determining the carbon-hydrogen framework. We employ both ¹H and ¹³C NMR to build a complete picture. The chemical environment of each nucleus dictates its resonance frequency (chemical shift), providing an unambiguous map of the structure.

Expected ¹H NMR Results (in CDCl₃): The proton NMR spectrum is expected to show two distinct regions.

-

Aromatic Region (δ 7.40 - 8.05 ppm): Four protons will be observed in this region, consistent with the four protons on the fused benzene ring.[10] The complex multiplet patterns arise from the spin-spin coupling between these adjacent protons, which is characteristic of an ortho-disubstituted benzene system.

-

Aliphatic Region (δ 4.95 ppm): A sharp singlet integrating to two protons is the key signature of the chloromethyl (-CH₂) group.[10] Its downfield position (further from TMS at 0 ppm) is caused by the deshielding effect of the electronegative chlorine atom and the adjacent electron-withdrawing benzothiazole ring system. The fact that it is a singlet indicates there are no protons on the adjacent carbon (C2 of the benzothiazole), which is consistent with the proposed structure.

Data Summary: ¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Interpretation |

| 8.04-8.01 | Multiplet | 1H | Aromatic H | Proton on the benzothiazole benzene ring.[10] |

| 7.91-7.89 | Multiplet | 1H | Aromatic H | Proton on the benzothiazole benzene ring.[10] |

| 7.53-7.49 | Multiplet | 1H | Aromatic H | Proton on the benzothiazole benzene ring.[10] |

| 7.44-7.40 | Multiplet | 1H | Aromatic H | Proton on the benzothiazole benzene ring.[10] |

| 4.95 | Singlet | 2H | -CH₂Cl | Methylene protons adjacent to Cl and the C2 position.[10] |

Expected ¹³C NMR Results: The ¹³C NMR spectrum will corroborate the ¹H data by showing the number of unique carbon environments. Eight distinct signals are expected. Key signals include the downfield C=N carbon of the thiazole ring and the aliphatic -CH₂Cl carbon.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, causing the bonds to vibrate. This provides a molecular "fingerprint" and confirms the presence of the key structural components predicted by MS and NMR.

Expected IR Absorption Bands:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations from the benzene ring.

-

~1640-1550 cm⁻¹: C=N and C=C stretching vibrations. The C=N stretch of the thiazole ring is a key identifier.[12] The C=C stretches confirm the aromatic system.

-

~1460 cm⁻¹: Aromatic C=C ring stretching.[12]

-

~800-600 cm⁻¹: This fingerprint region will contain the C-Cl stretching vibration and the C-H out-of-plane bending vibrations characteristic of the ortho-disubstituted aromatic ring.

Data Summary: Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| > 3000 | C-H Stretch | Aromatic C-H |

| ~1640 | C=N Stretch | Thiazole Ring Imine[12] |

| ~1550-1450 | C=C Stretch | Aromatic Ring[12] |

| ~750 | C-H Bend (Out-of-Plane) | Ortho-disubstituted Benzene |

| ~700 | C-Cl Stretch | Alkyl Chloride |

Integrated Analysis: A Self-Validating Conclusion

The power of this multi-technique approach lies in its synergy. No single piece of data is interpreted in isolation. The final structural confirmation is achieved by weaving together the evidence from each analysis into a single, coherent narrative.

-

Mass Spectrometry establishes the correct molecular formula (C₈H₆ClNS) and definitively proves the presence of a single chlorine atom.[4][10]

-

¹H NMR confirms the existence of the two key structural units: an ortho-disubstituted aromatic ring (four protons in the aromatic region) and a chloromethyl group (a two-proton singlet at ~4.95 ppm).[10] The singlet nature of the methylene protons proves its attachment to the C2 position of the benzothiazole, which bears no protons.

-

IR Spectroscopy provides orthogonal validation, confirming the presence of the aromatic system, the C=N bond of the thiazole ring, and the C-Cl bond.[12]

Together, these mutually reinforcing data points leave no ambiguity. The compound is definitively identified as 2-(chloromethyl)benzothiazole. This rigorous, self-validating process ensures the integrity of subsequent research and development efforts that rely on this critical synthetic intermediate.

References

- ChemicalBook. (n.d.). 2-(CHLOROMETHYL)-1,3-BENZOTHIAZOLE.

- CymitQuimica. (n.d.). This compound.

- ChemicalBook. (n.d.). This compound synthesis.

- Al-Masoudi, N. A. (2015). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 20(8), 14846–14875.

- Quinoline. (n.d.). 2-(Chloromethyl)Benzothiazole Properties, Uses, Safety.

- Ahmad, S., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 229-270.

- PubChem. (n.d.). 2-(Chloromethyl)benzothiazole.

- Chem-Impex. (n.d.). 2-(Chloromethyl)benzothiazole.

- NIST. (n.d.). 2-[(chloromethyl)thio]benzothiazole.

- University of Al-Qadisiyah. (2018). Synthesis, Characterization and Biological Activity of benzothiazole Complexes.

- Inam, R., et al. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Journal of the Serbian Chemical Society, 77(11), 1549-1559.

- ChemSynthesis. (n.d.). chloromethyl-benzothiazole.

- Royal Society of Chemistry. (2014).

- National Institutes of Health. (2020). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis.

- NIST. (n.d.). Benzothiazole.

- ChemicalBook. (n.d.). 2-Chlorobenzothiazole(615-20-3) 1H NMR spectrum.

- SpectraBase. (n.d.). 2-Dichloromethyl-benzothiazole - Optional[13C NMR].

- SpectraBase. (n.d.). 2-Dichloromethyl-benzothiazole - Optional[FTIR].

- NIST. (n.d.). Benzothiazole, 5-chloro-2-methyl-.

- De Gruyter. (2025). Crystal structure of 2-(4-chlorophenyl)benzothiazole, C13H8ClNS.

- Apollo Scientific. (n.d.). This compound.

- PubMed. (2007). Determination of Benzothiazoles From Complex Aqueous Samples by Liquid Chromatography-Mass Spectrometry Following Solid-Phase Extraction.

- BenchChem. (2025).

- ResearchGate. (n.d.). Theoretical FT-IR spectrum of benzothiazole.

- Taylor & Francis. (n.d.).

- Der Pharma Chemica. (2018).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-(Chloromethyl)Benzothiazole Properties, Uses, Safety | Supplier & Manufacturer in China [quinoline-thiophene.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 2-(Chloromethyl)benzothiazole | C8H6ClNS | CID 304978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 37859-43-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. This compound | 37859-43-1 [chemicalbook.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. Benzothiazole [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

Spectroscopic Scrutiny of 2-(Chloromethyl)-1,3-benzothiazole: A Guide to Structural Elucidation

Introduction

In the landscape of pharmaceutical development and materials science, the precise characterization of heterocyclic compounds is paramount. 2-(Chloromethyl)-1,3-benzothiazole, a key intermediate in the synthesis of various biologically active molecules, demands rigorous structural verification to ensure the integrity of downstream applications. This technical guide provides an in-depth analysis of the spectral data of this compound, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretation herein is grounded in fundamental principles and extensive field experience, offering researchers a validated framework for the identification and quality assessment of this crucial building block.

The molecular structure of this compound, with its fused aromatic system and reactive chloromethyl group, gives rise to a unique spectral fingerprint. Understanding this fingerprint is not merely an academic exercise; it is a critical step in process control, impurity profiling, and the elucidation of reaction mechanisms.

Caption: Molecular Structure of this compound

I. Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For this compound, Electron Ionization (EI) is a standard method that provides not only the molecular ion but also a characteristic fragmentation pattern crucial for structural confirmation.

Experimental Protocol: Electron Ionization Mass Spectrometry

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent such as methanol or dichloromethane (approximately 1 mg/mL).

-

Instrument Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV (This standard energy is sufficient to induce ionization and reproducible fragmentation).

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 40-400 (to encompass the molecular ion and key fragments).

-

Inlet System: Direct Insertion Probe (DIP) or Gas Chromatography (GC) inlet. A GC inlet is preferred for its ability to separate the analyte from any residual solvent or impurities.

-

Data Interpretation and Fragmentation Analysis

The mass spectrum of this compound is characterized by a discernible molecular ion peak and a prominent base peak corresponding to a key fragmentation event. The presence of chlorine is readily identified by the isotopic pattern of chlorine-containing fragments.

| m/z | Relative Intensity | Assignment | Notes |

| 183 | Moderate | [M]⁺ (with ³⁵Cl) | Molecular Ion |

| 185 | Low | [M+2]⁺ (with ³⁷Cl) | Isotopic peak for chlorine; expected ratio of M:[M+2] is approximately 3:1. |

| 148 | 100% (Base Peak) | [M-Cl]⁺ | Loss of a chlorine radical.[1] |

| 149 | Moderate | [M-HCl]⁺ | Possible loss of HCl. |

| 108 | Moderate | [C₆H₄S]⁺ | Fragmentation of the benzothiazole ring. |

The most significant fragmentation pathway involves the cleavage of the C-Cl bond. This is a mechanistically favored process due to the relative weakness of this bond and the stability of the resulting cation. The loss of a chlorine radical (mass 35) from the molecular ion (m/z 183) generates the base peak at m/z 148.[1] This fragment, the benzothiazol-2-ylmethyl cation, is stabilized by the aromatic system.

Caption: Primary fragmentation pathway of this compound in EI-MS.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are indispensable for the unambiguous structural assignment of this compound.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrument Parameters:

-

Spectrometer: 400 MHz or higher field strength for better resolution.

-

Nuclei: ¹H and ¹³C.

-

Temperature: 298 K (25 °C).

-

¹H NMR: Standard pulse program, sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Proton-decoupled (e.g., zgpg30) pulse program to obtain singlets for all carbon atoms.

-

¹H NMR Spectral Analysis

The ¹H NMR spectrum displays signals in both the aromatic and aliphatic regions, consistent with the molecular structure.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.04 - 8.01 | Multiplet | 1H | Aromatic H |

| 7.91 - 7.89 | Multiplet | 1H | Aromatic H |

| 7.53 - 7.49 | Multiplet | 1H | Aromatic H |

| 7.44 - 7.40 | Multiplet | 1H | Aromatic H |

| 4.95 | Singlet | 2H | -CH₂Cl |

-

Aromatic Region (δ 7.40-8.04): The four protons on the benzene ring appear as complex multiplets due to spin-spin coupling. The downfield shifts are characteristic of protons attached to an electron-deficient aromatic system.

-

Aliphatic Region (δ 4.95): The two protons of the chloromethyl group appear as a sharp singlet. The significant downfield shift from a typical alkyl proton is due to the strong deshielding effect of the adjacent electronegative chlorine atom and the benzothiazole ring. The singlet multiplicity indicates no adjacent protons.

Caption: Proton assignments for this compound.

¹³C NMR Spectral Analysis

| Carbon Atom | Predicted Chemical Shift (δ) ppm | Rationale |

| C2 (C=N) | 168 - 172 | The imine carbon is significantly deshielded. |

| C3a | 152 - 155 | Quaternary carbon at the ring junction, influenced by both N and S. |

| C7a | 134 - 137 | Quaternary carbon adjacent to sulfur. |

| Aromatic CHs | 121 - 127 | Typical range for carbons in a substituted benzene ring. |

| -CH₂Cl | 45 - 50 | Aliphatic carbon strongly deshielded by the chlorine atom.[2] |

III. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound will exhibit characteristic absorption bands corresponding to its aromatic and heterocyclic nature, as well as the chloromethyl substituent.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. This method is often preferred as it avoids solvent interference.

-

ATR (Attenuated Total Reflectance): A small amount of the solid sample is placed directly on the ATR crystal.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

IR Spectral Analysis

The following table summarizes the expected characteristic absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |

| 2960 - 2850 | Medium | C-H Stretch | Aliphatic C-H (-CH₂Cl) |

| ~1630 | Medium-Strong | C=N Stretch | Thiazole ring[3] |

| 1600 - 1450 | Medium-Strong | C=C Stretch | Aromatic ring |

| 800 - 600 | Strong | C-Cl Stretch | Alkyl Halide |

| ~690 | Medium | C-S Stretch | Thiazole ring[3] |

The presence of sharp peaks in the 3100-3000 cm⁻¹ region confirms the aromatic C-H bonds. The C=N stretching vibration of the thiazole ring is a key diagnostic peak, typically appearing around 1630 cm⁻¹.[3] A strong absorption in the 800-600 cm⁻¹ range is indicative of the C-Cl stretching vibration.

Conclusion

The collective data from Mass Spectrometry, NMR, and IR spectroscopy provides a comprehensive and self-validating structural confirmation of this compound. The molecular weight is confirmed by the molecular ion in the mass spectrum, with the fragmentation pattern providing further structural evidence. NMR spectroscopy elucidates the precise connectivity of the hydrogen and carbon atoms, while IR spectroscopy confirms the presence of the key functional groups. This guide serves as a robust reference for researchers, enabling confident identification and quality assessment of this important chemical intermediate.

References

-

PubChem. 2-(Chloromethyl)benzothiazole. National Center for Biotechnology Information. [Link]

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis, Characterization and Biological Activity of benzothiazole Complexes. Journal of Applied Sciences Research, 8(7), 3443-3449.

-

Gable, K. P. 13C NMR Chemical Shifts. Oregon State University. [Link]

Sources

Physical properties of 2-(chloromethyl)benzothiazole

An In-depth Technical Guide to the Physical Properties of 2-(Chloromethyl)benzothiazole

Introduction

2-(Chloromethyl)benzothiazole is a heterocyclic compound of significant interest within the realms of medicinal chemistry, materials science, and organic synthesis. Its structure, featuring a reactive chloromethyl group appended to the robust benzothiazole scaffold, renders it a versatile intermediate for the synthesis of a wide array of bioactive molecules and functional materials.[1] Its applications range from the development of potent antimicrobial and anti-cancer agents to the formulation of agrochemicals and specialized dyes.[1]

This guide provides a comprehensive overview of the core physical and chemical properties of 2-(chloromethyl)benzothiazole. Moving beyond a simple datasheet, this document offers field-proven insights into the causality behind its characteristics, detailed protocols for its characterization, and essential guidelines for its safe handling. The information herein is synthesized from authoritative sources to ensure technical accuracy and practical relevance for professionals in drug development and chemical research.

Section 1: Chemical Identity and Core Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its fundamental identity and physical state under typical laboratory conditions.

Table 1: Core Chemical Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-(chloromethyl)-1,3-benzothiazole | [2] |

| CAS Number | 37859-43-1 | [1][3] |

| Molecular Formula | C₈H₆ClNS | [1][2][4] |

| Molecular Weight | 183.66 g/mol | [2][3][5] |

| Appearance | Pale yellow to reddish-yellow or off-white solid/powder. May exist as a liquid depending on purity and ambient temperature. | [1][3] |

| Odor | Characteristic organic odor. | [5] |

The compound's appearance as a low-melting-point solid is a critical handling consideration.[1][3] At a typical ambient temperature of 20-25°C, it may be on the cusp of its solid and liquid phases, affecting weighing and transfer procedures.

Section 2: Thermal and Solubility Profile

The thermal stability and solubility dictate the reaction conditions under which 2-(chloromethyl)benzothiazole can be effectively utilized and the methods for its purification.

Table 2: Thermal and Solubility Data

| Property | Value | Source(s) |

| Melting Point | 32 - 34°C | [1][3][6] |

| Boiling Point | 88 - 102°C at 0.3 - 0.5 mmHg | [1][3][6] |

| Density | ~1.371 g/cm³ | [3] |

| Solubility in Water | Poorly soluble | [5] |

| Solubility in Organic Solvents | Soluble in methanol, dichloromethane, and chloroform. | [3][5] |

Expert Analysis:

-

Melting Point: The low melting point of approximately 32-34°C means that on a warm day or with minor heating (e.g., from a nearby instrument), the solid can melt.[1][3] This necessitates storing it in a controlled, cool environment. For reactions, it can be advantageous, as it can be gently warmed and added as a liquid, avoiding issues with solid transfer.

-

Boiling Point: The high boiling point at atmospheric pressure (not typically reported due to potential decomposition) necessitates purification by vacuum distillation.[1][3] The reported values at reduced pressure are consistent and indicate that standard laboratory vacuum pumps are sufficient for this purpose.

-

Solubility Causality: The molecular structure, dominated by the non-polar benzothiazole ring system, explains its poor aqueous solubility.[5] The presence of the polar chloromethyl group is insufficient to overcome the hydrophobic nature of the larger scaffold. Its solubility in common organic solvents like dichloromethane and methanol is consistent with the "like dissolves like" principle, making these suitable solvents for reactions and chromatographic purification.[3][5]

Section 3: Spectroscopic and Structural Characterization

Confirming the identity and purity of 2-(chloromethyl)benzothiazole is paramount before its use in synthesis. The following data represent the expected outcomes from standard analytical techniques.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is the primary method for structural confirmation. The spectrum is distinct and allows for the unambiguous assignment of all protons.

Table 3: Expected ¹H NMR Chemical Shifts

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Source(s) |

| ~8.01 - 8.04 ppm | Multiplet (m) | 1H | Aromatic Proton | [3][7] |

| ~7.89 - 7.91 ppm | Multiplet (m) | 1H | Aromatic Proton | [3][7] |

| ~7.49 - 7.53 ppm | Multiplet (m) | 1H | Aromatic Proton | [3][7] |

| ~7.40 - 7.44 ppm | Multiplet (m) | 1H | Aromatic Proton | [3][7] |

| ~4.95 ppm | Singlet (s) | 2H | Methylene Protons (-CH₂Cl) | [3][7] |

Expert Interpretation: The most telling signal is the singlet at approximately 4.95 ppm, integrating to two protons.[3][7] This peak is characteristic of the isolated methylene protons of the chloromethyl group. The complex multiplets in the aromatic region (7.40-8.04 ppm) correspond to the four protons on the benzene ring portion of the benzothiazole scaffold.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

-

Expected Result: Using electrospray ionization (ESI) in positive mode, the primary ion observed will be the protonated molecule [M+H]⁺.

-

Causality: This value directly corresponds to the molecular weight of the compound (183.66 g/mol ) plus the mass of a proton, confirming the molecular formula C₈H₆ClNS. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should also be observable in high-resolution mass spectra, presenting as two peaks at [M+H]⁺ and [M+2+H]⁺.

Workflow for Spectroscopic Characterization

The following diagram outlines the logical flow for confirming the identity and purity of a sample of 2-(chloromethyl)benzothiazole.

Caption: Diagram 1: A typical workflow for the structural verification of 2-(chloromethyl)benzothiazole.

Section 4: Reactivity, Stability, and Safe Handling

Understanding the reactivity and stability of 2-(chloromethyl)benzothiazole is crucial for its effective use and safe storage.

-

Reactivity Profile: The primary site of reactivity is the chloromethyl group. The chlorine atom is a good leaving group, making the adjacent carbon atom highly electrophilic and susceptible to nucleophilic substitution reactions. This reactivity is the cornerstone of its utility as a synthetic building block.[1]

-

Stability: The compound is sensitive to moisture and should be stored away from strong oxidizing agents.[3][5][6] Exposure to water can lead to hydrolysis of the chloromethyl group, forming the corresponding alcohol (2-(hydroxymethyl)benzothiazole) and hydrochloric acid, thus degrading the material.

Hazard Summary and Safe Handling

2-(Chloromethyl)benzothiazole is a hazardous substance and must be handled with appropriate precautions.

Table 4: GHS Hazard Information

| Hazard Code | Description | Source(s) |

| H302 | Harmful if swallowed | [2] |

| H315 | Causes skin irritation | [2] |

| H317 | May cause an allergic skin reaction | [2] |

| H318 | Causes serious eye damage | [2] |

| H335 | May cause respiratory irritation | [2] |

Safe Handling Protocol:

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust or vapors.[8]

-

Personal Protective Equipment (PPE):

-

Dispensing: When weighing the solid, use a spatula and prevent dust generation. If melted, use a glass pipette or syringe for transfer.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8] Recommended storage temperatures are between 2-8°C or frozen (<-20°C) under an inert atmosphere for long-term stability.[1][3]

-

Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite) and place in a sealed container for chemical waste disposal. Dispose of all waste in accordance with local, state, and federal regulations.[8]

Safe Handling Workflow

Caption: Diagram 2: A procedural flowchart for the safe handling of 2-(chloromethyl)benzothiazole.

Section 5: Experimental Methodologies

This section provides detailed, self-validating protocols for key procedures related to the characterization and synthesis of 2-(chloromethyl)benzothiazole.

Protocol 5.1: Determination of Melting Point

-

Objective: To determine the melting point range of a sample to assess its purity.

-

Methodology:

-

Place a small, dry amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Place the capillary tube into a calibrated melting point apparatus.

-

Heat the sample rapidly to about 20°C.

-

Decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample becomes a clear liquid (T₂).

-

-

Validation: A pure sample should exhibit a sharp melting range (T₂ - T₁ < 2°C) consistent with the literature value of 32-34°C.[1][3] A broad or depressed melting range indicates the presence of impurities.

Protocol 5.2: Acquisition of ¹H NMR Spectrum

-

Objective: To obtain a high-resolution proton NMR spectrum for structural verification.

-

Methodology:

-

Weigh approximately 5-10 mg of 2-(chloromethyl)benzothiazole and place it in a clean, dry vial.

-

Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Agitate the vial until the sample is fully dissolved.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Insert the tube into the NMR spectrometer.

-

Acquire the spectrum according to standard instrument parameters (e.g., 16 scans, 1-second relaxation delay).

-

Process the data by applying Fourier transform, phase correction, and baseline correction.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

-

Validation: The resulting spectrum should show peaks consistent with those listed in Table 3, including the key singlet at ~4.95 ppm and the aromatic multiplets.[3][7]

Protocol 5.3: Synthesis via Microwave-Assisted Reaction

-

Objective: To synthesize 2-(chloromethyl)benzothiazole from 2-aminobenzenethiol, showcasing a modern, efficient method.[7][9]

-

Causality: This method is preferred over traditional heating for its rapid reaction times, often higher yields, and reduced energy consumption, aligning with green chemistry principles.[9]

-

Methodology:

-

Caution: This reaction should be performed in a dedicated microwave reactor by trained personnel.

-

In a microwave process vial, add 2-aminobenzenethiol (1.0 g, 7.93 mmol) to acetic acid (15 mL).

-

While stirring, add chloroacetyl chloride (1.35 g, 11.9 mmol) dropwise to the solution.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture for 10 minutes at a power of 500 W.[7]

-

After the reaction, allow the mixture to cool to room temperature.

-

Pour the cooled mixture onto crushed ice (~100 mL).

-

Basify the solution with 5 M NaOH until it is alkaline.

-

Extract the aqueous solution with chloroform (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by column chromatography on silica gel.

-

-

Validation: The identity and purity of the synthesized product should be confirmed using the characterization methods described in Section 3 (NMR, MS) and Section 5.1 (Melting Point). The expected yield is high, often above 85%.[7]

Conclusion

2-(Chloromethyl)benzothiazole is a cornerstone intermediate whose physical and chemical properties are well-defined. Its low melting point, solubility in common organic solvents, and distinct spectroscopic signatures make it a manageable and characterizable compound for the experienced researcher. However, its hazardous nature demands strict adherence to safety protocols. By understanding the principles and applying the methodologies outlined in this guide, scientists and developers can confidently and safely leverage the synthetic potential of this valuable molecule.

References

- Quinoline. (n.d.). 2-(Chloromethyl)Benzothiazole Properties, Uses, Safety.

- Chem-Impex. (n.d.). 2-(Chloromethyl)benzothiazole.

- ChemicalBook. (2025). This compound.

- ChemicalBook. (n.d.). This compound synthesis.

- Al-Ostath, A., et al. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 26(15), 4479.

- ChemSynthesis. (2025). chloromethyl-benzothiazole.

-

PubChem. (n.d.). 2-(Chloromethyl)benzothiazole. Retrieved from [Link]

- Khan, I., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 29(3), 693.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-(Chloromethyl)benzothiazole.

- Fisher Scientific. (2025). SAFETY DATA SHEET: 2-(Chloromethyl)benzothiazole.

- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Chloro-5-chloromethylthiazole.

- CymitQuimica. (n.d.). This compound.

- Zhang, J., et al. (2021). Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. Organic Letters, 23(21), 8554–8558.

- Thermo Scientific Chemicals. (n.d.). 2-(Chloromethyl)benzothiazole, 95%.

- Apollo Scientific. (n.d.). This compound.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-(Chloromethyl)benzothiazole | C8H6ClNS | CID 304978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 37859-43-1 [chemicalbook.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 2-(Chloromethyl)Benzothiazole Properties, Uses, Safety | Supplier & Manufacturer in China [quinoline-thiophene.com]

- 6. 2-(Chloromethyl)benzothiazole, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 2-(Chloromethyl)-1,3-benzothiazole in Organic Solvents

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-(Chloromethyl)-1,3-benzothiazole is a pivotal heterocyclic building block in the synthesis of a wide array of biologically active molecules and functional materials. A thorough understanding of its solubility characteristics in organic solvents is fundamental for optimizing reaction kinetics, designing efficient purification strategies such as crystallization, and developing robust formulation protocols. This in-depth technical guide provides a comprehensive analysis of the solubility of this compound, grounded in its physicochemical properties. In the absence of extensive publicly available quantitative solubility data, this guide offers a detailed, field-proven experimental protocol for the precise determination of its solubility, empowering researchers to generate reliable data tailored to their specific applications.

Introduction: The Significance of this compound

This compound is a versatile intermediate characterized by a reactive chloromethyl group attached to the electron-deficient benzothiazole core. This unique structural motif makes it a valuable precursor in medicinal chemistry for the development of novel therapeutic agents, including anticonvulsants, and in materials science for synthesizing functional polymers with desirable thermal and optical properties[1][2]. The efficiency of synthetic transformations and the purity of the final products are intrinsically linked to the solubility of this key starting material. Therefore, a comprehensive understanding of its behavior in various organic solvents is not merely academic but a practical necessity for process optimization and scalability.

Physicochemical Properties and Predicted Solubility Behavior

The solubility of a compound is governed by its molecular structure, polarity, and the intermolecular forces it can establish with a solvent. The principle of "like dissolves like" serves as a foundational concept in predicting solubility[3].

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₆ClNS | [4] |

| Molecular Weight | 183.66 g/mol | [5] |

| Appearance | Off-white to light yellow solid | [4][6] |

| Melting Point | ~34 °C | [6] |

| XLogP3 | 3 | [5] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

The benzothiazole ring system imparts a degree of aromaticity and planarity to the molecule. The nitrogen and sulfur heteroatoms introduce polar characteristics and can act as hydrogen bond acceptors. The chloromethyl group further enhances the molecule's polarity. The calculated XLogP3 value of 3 suggests a significant lipophilic character, predicting poor solubility in water but favorable solubility in organic solvents[5].

Based on these properties, a qualitative solubility profile can be inferred:

-

Polar Aprotic Solvents (e.g., Dichloromethane, Chloroform, Acetone): High solubility is anticipated due to dipole-dipole interactions between the solvent and the polar functionalities of the benzothiazole ring and the chloromethyl group. Indeed, it is noted to be soluble in dichloromethane and chloroform[1].

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is expected, facilitated by hydrogen bonding between the solvent's hydroxyl group and the nitrogen and sulfur atoms of the benzothiazole moiety. One source explicitly states its solubility in methanol[6].

-

Nonpolar Solvents (e.g., Hexane, Toluene): Lower solubility is predicted compared to polar solvents. However, the presence of the benzene ring and the overall lipophilicity may allow for some degree of dissolution in aromatic solvents like toluene, which is also used in its synthesis[6][7].

-

Aqueous Solvents: Due to its significant non-polar character, it is expected to be poorly soluble in water[1].

Experimental Determination of Solubility: A Validated Protocol

Given the scarcity of quantitative solubility data in the literature, an experimental approach is essential. The following protocol provides a robust method for determining the solubility of this compound in a solvent of interest. This method is designed to be self-validating by ensuring the attainment of equilibrium and employing a precise analytical quantification method.

Rationale for Method Selection

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a solvent[3]. This method involves agitating an excess of the solid with the solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solid in the supernatant is then determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is selected for quantification due to its high sensitivity, specificity, and wide availability in research and development laboratories[8][9][10].

Materials and Instrumentation

-

This compound (purity ≥ 98%)

-

Selected organic solvents (HPLC grade)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

Step-by-Step Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvents. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient duration to reach equilibrium. A preliminary study to determine the time to reach equilibrium is recommended (e.g., sampling at 24, 48, and 72 hours).

-

-

Sample Preparation for Analysis:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

Quantitative Analysis by HPLC:

-

Develop a suitable HPLC method for the quantification of this compound. This includes selecting an appropriate mobile phase, flow rate, and UV detection wavelength.

-

Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest.

-

Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.

-

Inject the diluted sample solutions and determine their concentrations from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Visual Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

Safety Considerations

This compound is classified as a hazardous substance. It can cause skin and serious eye irritation, and may cause respiratory irritation[11]. It is harmful if swallowed[11]. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat[11][12]. Consult the Safety Data Sheet (SDS) for detailed safety information before handling[11].

Conclusion

References

-

Quinoline. 2-(Chloromethyl)Benzothiazole Properties, Uses, Safety. Available from: [Link]

-

Experiment 1 Determination of Solubility Class. Available from: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

-

PubChem. 2-(Chloromethyl)benzothiazole. Available from: [Link]

-

Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?. YouTube. Available from: [Link]

-

Solubility of Organic Compounds. Available from: [Link]

-

Chemistry LibreTexts. 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Available from: [Link]

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. 2018;23(9):2187. Available from: [Link]

-

Safety data sheet. Available from: [Link]

-

Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. Molecules. 2016;21(4):485. Available from: [Link]

-

NIST WebBook. 2-[(chloromethyl)thio]benzothiazole. Available from: [Link]

-

Recent Advances in the Synthesis of Benzothiazole and its Derivatives. ResearchGate. Available from: [Link]

-

Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. Journal of Chromatography A. 2004;1058(1-2):81-88. Available from: [Link]

-

CDC. BENZOTHIAZOLE IN ASPHALT FUME 2550. Available from: [Link]

-

SciSpace. Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Available from: [Link]

-

Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry. 2019;2019:9432138. Available from: [Link]

Sources

- 1. 2-(Chloromethyl)Benzothiazole Properties, Uses, Safety | Supplier & Manufacturer in China [quinoline-thiophene.com]

- 2. Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 2-(Chloromethyl)benzothiazole | C8H6ClNS | CID 304978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 37859-43-1 [chemicalbook.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. scispace.com [scispace.com]

- 10. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. keim.com [keim.com]

An In-Depth Technical Guide to the Synthesis of 2-(Chloromethyl)-1,3-benzothiazole: A Key Intermediate for Drug Discovery

Abstract: 2-(Chloromethyl)-1,3-benzothiazole is a cornerstone building block in medicinal chemistry, prized for its reactive chloromethyl group tethered to the stable, biologically relevant benzothiazole scaffold. This combination allows for facile nucleophilic substitution, enabling the elaboration of complex molecular architectures. Benzothiazole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making this particular intermediate a high-value starting point for drug discovery campaigns.[1][2][3][4] This guide provides a comprehensive overview of the principal synthetic routes to this compound, offering detailed experimental protocols, mechanistic discussions, and a comparative analysis to aid researchers in selecting the optimal method for their specific needs.

Introduction and Strategic Overview

The synthesis of this compound is primarily approached via two distinct and reliable strategies, each with its own set of advantages concerning starting material availability, reaction efficiency, and environmental impact.

-

Pathway A: Substitution from 2-(Hydroxymethyl)benzothiazole. This is a classic functional group transformation, converting a primary alcohol into the corresponding alkyl chloride. This route is advantageous when the precursor alcohol is readily available or easily synthesized.

-

Pathway B: Cyclocondensation of 2-Aminobenzenethiol. This approach builds the heterocyclic core and installs the chloromethyl side chain in a single, convergent step from basic starting materials. It is an atom-economical and often highly efficient method, particularly when enhanced by modern techniques like microwave irradiation.

This document will dissect both pathways, providing the necessary technical detail for successful laboratory execution.

Physicochemical Properties and Safety Imperatives

A thorough understanding of the chemical properties and hazards associated with all materials is a prerequisite for safe and effective synthesis.

Table 1: Physicochemical Data of Key Compounds

| Compound | Formula | Mol. Weight ( g/mol ) | CAS No. | Appearance | Melting Point (°C) | Boiling Point (°C) |

| This compound | C₈H₆ClNS | 183.66 | 37859-43-1 | Yellow to brown solid | 89-90 | N/A |

| 2-(Hydroxymethyl)benzothiazole | C₈H₇NOS | 165.21 | 37859-42-0 | Solid | 85-93 | N/A |

| 2-Aminobenzenethiol | C₆H₇NS | 125.19 | 137-07-5 | Yellow clear liquid | 16-20 | 70-72 (0.3 hPa) |

| Thionyl Chloride (SOCl₂) | Cl₂OS | 118.97 | 7719-09-7 | Colorless to yellow liquid | -104.5 | 76 |

| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | 79-04-9 | Colorless to light yellow liquid | -22 | 105 |

Trustworthiness through Safety: A Self-Validating Protocol

Safe laboratory practice is non-negotiable. The reagents used in these syntheses are hazardous and require strict adherence to safety protocols.

-

Thionyl Chloride (SOCl₂): Highly corrosive, toxic if inhaled, and reacts violently with water to release toxic gases (SO₂ and HCl).[5][6][7] Always handle in a certified chemical fume hood. Wear acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield. Ensure a supply of an appropriate quenching agent (e.g., sodium bicarbonate solution) is readily available for spills.

-

Chloroacetyl Chloride: Corrosive, lachrymatory, and toxic if swallowed, inhaled, or in contact with skin.[8] It also reacts violently with water. All handling must be performed in a chemical fume hood with appropriate personal protective equipment (PPE).

-

2-Aminobenzenethiol: Harmful if swallowed, causes severe skin burns and eye damage, and has a strong, unpleasant odor. Work in a well-ventilated fume hood and wear appropriate PPE.

-

General Precautions: All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) where specified, particularly when using water-sensitive reagents like thionyl chloride.

Synthetic Pathway A: Chlorination of 2-(Hydroxymethyl)benzothiazole

This pathway begins with the precursor alcohol, 2-(hydroxymethyl)benzothiazole, which is then converted to the target chloride. Two primary methods are presented.

Method A1: The Appel Reaction

The Appel reaction provides a mild and high-yielding method for converting primary alcohols to alkyl chlorides using a combination of triphenylphosphine (PPh₃) and a carbon tetrahalide, in this case, carbon tetrachloride (CCl₄).

Causality and Mechanism: The reaction is driven by the formation of the very strong phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct. The PPh₃ acts as a halogen carrier and an oxygen abstractor. The mechanism involves the initial formation of a phosphonium salt, which is then attacked by the alcohol. The resulting alkoxyphosphonium salt undergoes an SN2 reaction with the chloride ion to yield the final product.

Caption: Simplified mechanism of the Appel Reaction.

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-(hydroxymethyl)benzothiazole (2.5 g, 15.1 mmol), triphenylphosphine (4.89 g, 18.6 mmol), and anhydrous toluene (50 mL).

-

Inert Atmosphere: Flush the system with nitrogen gas.

-

Reagent Addition: Add carbon tetrachloride (15.0 mL, 155 mmol) to the stirred solution.

-

Reaction: Heat the mixture to reflux and maintain for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and concentrate it using a rotary evaporator to remove the solvent and excess CCl₄.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with 100% dichloromethane.

-

Isolation: Combine the product-containing fractions and evaporate the solvent to yield this compound as a solid (Typical yield: 85%).

Method A2: Chlorination with Thionyl Chloride

Thionyl chloride is a cost-effective and highly efficient reagent for converting alcohols to alkyl chlorides. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification.

Causality and Mechanism: The reaction typically proceeds through the formation of a chlorosulfite intermediate. Depending on the conditions, this intermediate can collapse to the product via an internal nucleophilic substitution (Sₙi) mechanism, leading to retention of stereochemistry, or be attacked by a chloride ion in a standard Sₙ2 fashion, leading to inversion. For a primary alcohol like this, an Sₙ2 pathway is highly probable, especially if a base like pyridine is used.

-

Reaction Setup: In a 100 mL round-bottom flask fitted with a magnetic stirrer, reflux condenser, and a gas outlet connected to a basic scrubber (e.g., NaOH solution), place 2-(hydroxymethyl)benzothiazole (2.5 g, 15.1 mmol) in an anhydrous solvent such as chloroform or dichloromethane (40 mL).

-

Cooling: Cool the solution in an ice bath to 0 °C.

-

Reagent Addition: Add thionyl chloride (1.65 mL, 22.7 mmol, 1.5 eq.) dropwise to the stirred solution over 15 minutes. Caution: Exothermic reaction, evolution of HCl and SO₂ gas.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: Carefully pour the reaction mixture onto crushed ice (~50 g) to quench the excess thionyl chloride.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 25 mL).

-

Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product, which can be further purified by recrystallization or column chromatography.

Synthetic Pathway B: One-Pot Cyclocondensation

This elegant pathway constructs the benzothiazole ring system directly from 2-aminobenzenethiol and chloroacetyl chloride.[7] The use of microwave irradiation dramatically accelerates the reaction.

Causality and Mechanism: The reaction proceeds via two key steps. First, the highly nucleophilic amino group of 2-aminobenzenethiol attacks the electrophilic carbonyl carbon of chloroacetyl chloride to form an amide intermediate. The thiol group then performs an intramolecular nucleophilic attack on the amide carbonyl, followed by dehydration (cyclization) to form the benzothiazole ring.

Caption: Workflow for microwave-assisted synthesis.

-

Reaction Setup: In a microwave-safe reaction vessel, dissolve 2-aminobenzenethiol (1.0 g, 7.93 mmol) in acetic acid (15 mL).

-

Reagent Addition: Add chloroacetyl chloride (0.76 mL, 9.52 mmol, 1.2 eq.) dropwise to the solution. Note: The original source appears to have a typo in the molar amount of chloroacetyl chloride; a slight excess (1.2-1.5 eq) is typical for such acylations.

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 10 minutes at a power of 500 W.

-

Work-up: After cooling, pour the reaction mixture onto crushed ice (100 g).

-

Neutralization: Basify the mixture to pH ~8 with a 5 M sodium hydroxide (NaOH) solution.

-

Extraction: Extract the aqueous solution with chloroform (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under vacuum.

-

Purification: Purify the residue by column chromatography on silica gel (eluent: petroleum ether/acetone, 10:1 v/v) to yield the product as a yellow solid (Typical yield: ~87%).

Purification and Characterization

Independent of the synthetic route, the final product requires rigorous purification and characterization to ensure it is suitable for subsequent use in drug development workflows.

Table 2: Characterization Data for this compound

| Analysis | Result |

| Mass Spectrometry (ESI+) | m/z = 183.9, 184.0 [M+H]⁺ |

| ¹H NMR (CDCl₃, δ ppm) | 8.04-8.01 (m, 1H), 7.91-7.89 (m, 1H), 7.53-7.49 (m, 1H), 7.44-7.40 (m, 1H), 4.95 (s, 2H) |

| Melting Point (°C) | 89-90 |

Comparative Analysis and Expert Recommendations

Choosing the optimal synthetic route depends on available resources, scale, and safety considerations.

Table 3: Comparison of Synthetic Pathways

| Feature | Method A1 (Appel) | Method A2 (SOCl₂) | Method B (Microwave) |

| Starting Materials | 2-(Hydroxymethyl)benzothiazole | 2-(Hydroxymethyl)benzothiazole | 2-Aminobenzenethiol |

| Key Reagents | PPh₃, CCl₄ | SOCl₂ | Chloroacetyl Chloride |

| Reaction Time | ~5 hours | ~2-4 hours | ~10 minutes |

| Typical Yield | High (~85%) | Good to High | High (~87%) |

| Advantages | Mild conditions, high yield | Cost-effective, gaseous byproducts | Extremely fast, high yield, one-pot |

| Disadvantages | Toxic CCl₄, PPh₃O byproduct removal | Corrosive/toxic SOCl₂, byproduct scrubbing | Requires microwave reactor |

| Scalability | Moderate | Good | Moderate to Good |

Senior Scientist's Recommendation:

-

For speed and efficiency on a lab scale, the Microwave-Assisted Cyclocondensation (Method B) is unparalleled. Its one-pot nature and short reaction time make it ideal for rapid library synthesis and discovery chemistry.

-

For cost-effective, larger-scale synthesis where a microwave reactor is not available, Chlorination with Thionyl Chloride (Method A2) is the preferred choice. The reagents are inexpensive, and the work-up is simplified by the gaseous nature of the byproducts.

-

The Appel Reaction (Method A1) remains a viable, high-yield option, particularly for small-scale syntheses where the starting alcohol is readily on hand and the use of thionyl chloride is to be avoided. However, the toxicity of CCl₄ and the need to remove the triphenylphosphine oxide byproduct via chromatography make it less attractive for green chemistry and scale-up applications.

References

-

Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved January 7, 2026, from [Link]

-

Krishna Solvechem Ltd. (n.d.). Chloroacetyl chloride CAS No - MATERIAL SAFETY DATA SHEET. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). 2-(Chloromethyl)benzothiazole. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). 2-Aminobenzenethiol. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). Thionyl chloride. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). Chloroacetyl chloride. Retrieved January 7, 2026, from [Link]

- Mastrolorenzo, A., et al. (2022). Recent Advances in the Synthesis of Benzothiazole and its Derivatives. Current Organic Chemistry, 26(2), 189-210.

- Luo, Y., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675.

- Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164.

- Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359.

- Sahoo, B. M., et al. (2021). Benzothiazole-based Compounds in Antibacterial Drug Discovery. Current Topics in Medicinal Chemistry, 21(1), 1-20.

- Law, C. S. W., & Yeong, K. Y. (2022). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020).

- Sharma, V., et al. (2016). A Review on Synthetic Approach and Biological Importance of Benzothiazole Derivatives. Mini-Reviews in Medicinal Chemistry, 16(1), 1-20.

- Abdel-Wahab, B. F., et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry, 14(1), 1-25.

-

ResearchGate. (n.d.). Condensation of 2-aminothiophenols with chloroacetyl chloride. Retrieved January 7, 2026, from [Link]

-

Crimson Publishers. (2018). Importance of Benzothiazole Motif in Modern Drug Discovery. Retrieved January 7, 2026, from [Link]

- Kaur, R., et al. (2021). Benzothiazole: The molecule of diverse biological activities. ChemistrySelect, 6(1), 1-20.

- García-Beltrán, O., et al. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules, 29(1), 1-20.

-

Masterson, W. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved January 7, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved January 7, 2026, from [Link]

- Kamal, A., et al. (2015). Benzothiazole: A promising framework for the development of potent anticancer agents. Current Medicinal Chemistry, 22(1), 1-20.

Sources

- 1. US5502201A - Process for preparing 2-chloro-benzothiazoles or 2-chloro-benzoxazoles - Google Patents [patents.google.com]

- 2. jsynthchem.com [jsynthchem.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

The Rising Potential of 2-(Chloromethyl)benzothiazole Derivatives in Therapeutic Research: A Technical Guide

Introduction: The Benzothiazole Scaffold as a Privileged Structure in Medicinal Chemistry

Benzothiazole, a bicyclic heterocyclic compound, has emerged as a "privileged scaffold" in medicinal chemistry, signifying its ability to bind to a wide range of biological targets and exhibit a diverse array of pharmacological activities.[1][2][3] Its derivatives have demonstrated a broad spectrum of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties.[2][3][4] The versatility of the benzothiazole nucleus lies in its amenability to chemical modification at various positions, allowing for the fine-tuning of its biological activity.[1][4] Among the various synthetic precursors, 2-(chloromethyl)benzothiazole stands out as a particularly valuable starting material for generating extensive libraries of novel derivatives with significant therapeutic promise. This guide provides an in-depth technical overview of the potential biological activities of 2-(chloromethyl)benzothiazole derivatives, with a focus on their anticancer and antimicrobial applications, supported by detailed experimental protocols and mechanistic insights.

2-(Chloromethyl)benzothiazole: A Key Intermediate for Novel Drug Candidates

The reactivity of the chloromethyl group at the 2-position of the benzothiazole ring makes 2-(chloromethyl)benzothiazole a highly versatile intermediate for the synthesis of a wide array of derivatives.[5][6] This reactivity allows for nucleophilic substitution reactions with various amines, phenols, thiols, and other nucleophiles, leading to the generation of diverse chemical entities with distinct biological profiles.

Anticancer Activity of 2-(Chloromethyl)benzothiazole Derivatives

Derivatives of benzothiazole have shown significant promise as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[1][2][3][7] The structural modifications made possible by using 2-(chloromethyl)benzothiazole as a precursor have led to the development of potent and selective anticancer compounds.

Mechanisms of Anticancer Action

Research has elucidated several key mechanisms through which benzothiazole derivatives exert their anticancer effects:

-

Tyrosine Kinase Inhibition: Many benzothiazole derivatives have been identified as potent inhibitors of various tyrosine kinases, which are crucial enzymes in cancer cell signaling pathways that regulate cell proliferation, survival, and metastasis.[1]

-

Topoisomerase Inhibition: These compounds can interfere with the function of topoisomerases, enzymes essential for DNA replication and repair.[1] Inhibition of these enzymes leads to DNA damage and ultimately triggers apoptosis (programmed cell death) in cancer cells.

-